molecular formula C25H27N3O3 B353242 N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de CAS No. 919973-01-6

N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de

Cat. No.: B353242
CAS No.: 919973-01-6
M. Wt: 417.5g/mol
InChI Key: QHSJFEZKJRZEAG-UHFFFAOYSA-N
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Description

N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic compound belonging to the benzimidazole class, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name : N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
  • Molecular Formula : C25H27N3O3
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 919973-01-6

The biological activity of N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds in the benzimidazole class can inhibit critical processes such as cell division and apoptosis in cancer cells. This compound may exert its effects through the following mechanisms:

  • Inhibition of Hypoxia-Inducible Factors (HIFs) : Similar to other benzimidazole derivatives, this compound may inhibit HIFs that are crucial for tumor growth in hypoxic conditions .
  • Induction of Apoptosis : Studies have shown that benzimidazole derivatives can promote apoptotic pathways in cancer cells, leading to cell death .
  • DNA Damage : The compound may induce DNA damage in tumor cells, which is a common mechanism for anticancer agents .

In Vitro Studies

A range of studies has evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : Human lung adenocarcinoma (A549) and melanoma (WM115).
  • Methods Used :
    • WST-1 assay for cell viability.
    • Caspase 3/7 assays for apoptosis detection.
    • DNA destruction assays to assess genotoxicity.

Results indicated significant cytotoxicity against both A549 and WM115 cell lines, with the compound demonstrating a dose-dependent response. The induction of apoptosis was confirmed through increased caspase activity, suggesting that the compound effectively triggers programmed cell death in these cancer cells .

Case Studies

In a notable case study involving a series of related benzimidazole compounds, researchers investigated their efficacy as bioreductive agents in hypoxic tumor microenvironments. The findings highlighted that certain derivatives exhibited promising results in selectively targeting hypoxic cancer cells while sparing normal tissues, potentially reducing side effects associated with conventional chemotherapy .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMechanism of ActionBiological Activity
N-{1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamideC24H25N3O3HIF inhibitionAnticancer
AlbendazoleC12H15N3O2SMicrotubule inhibitionAntiparasitic
MebendazoleC16H19N3O3Microtubule inhibitionAntiparasitic

Properties

IUPAC Name

N-[1-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-11-12-22(18(2)16-17)30-15-7-13-28-21-9-5-4-8-20(21)27-24(28)19(3)26-25(29)23-10-6-14-31-23/h4-6,8-12,14,16,19H,7,13,15H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSJFEZKJRZEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.